Cas no 1805331-73-0 (5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol)

5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol
-
- Inchi: 1S/C7H8F2N2O2/c8-7(9)6-5(13)1-3(10)4(2-12)11-6/h1,7,12-13H,2,10H2
- InChI Key: UANATASNMQQTKU-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=C(C(CO)=N1)N)O)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 171
- Topological Polar Surface Area: 79.4
- XLogP3: 0.2
5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024005875-1g |
5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol |
1805331-73-0 | 97% | 1g |
$1,713.60 | 2022-04-01 | |
Alichem | A024005875-500mg |
5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol |
1805331-73-0 | 97% | 500mg |
$989.80 | 2022-04-01 |
5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol Related Literature
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
Additional information on 5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol
Introduction to 5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol (CAS No. 1805331-73-0)
5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1805331-73-0, belongs to the pyridine derivatives family, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of an amino group, a difluoromethyl substituent, a hydroxyl group, and a methanol moiety, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The significance of 5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol lies in its potential as a precursor or intermediate in the synthesis of more complex pharmacological agents. The combination of functional groups in its molecular structure allows for further chemical modifications, enabling researchers to explore various derivatives with enhanced or tailored biological activities. This flexibility is particularly crucial in the early stages of drug design, where the optimization of molecular properties can significantly impact the efficacy and safety of potential therapeutic agents.
In recent years, there has been growing interest in pyridine-based compounds due to their demonstrated efficacy across a range of therapeutic areas. Pyridines are integral to many known drugs, including antiviral, antibacterial, and anticancer agents. The specific arrangement of atoms in 5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol may contribute to its interaction with biological targets such as enzymes and receptors, thereby influencing its pharmacological profile. The difluoromethyl group, for instance, is often incorporated into drug molecules to enhance metabolic stability and binding affinity.
Current research in the field of medicinal chemistry highlights the importance of structural diversity in drug discovery. Compounds like 5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol serve as important building blocks for synthesizing novel molecules with improved pharmacokinetic properties. The hydroxyl and amino groups provide opportunities for hydrogen bonding interactions, which can be critical for receptor binding and drug-receptor affinity. Additionally, the methanol moiety may influence solubility and metabolic pathways, factors that are essential for determining a drug's overall bioavailability.
The synthesis of 5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and protective group strategies, are often employed to achieve the desired product with minimal side reactions. The complexity of its synthesis underscores the compound's value as a research tool and a potential candidate for further development.
Recent studies have begun to explore the biological activity of 5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol and its derivatives. Preliminary findings suggest that this compound may exhibit properties relevant to inflammation modulation and cellular signaling pathways. These activities are particularly relevant given the increasing understanding of how dysregulation in these pathways contributes to various diseases. Further investigation into its mechanism of action could uncover new therapeutic opportunities.
The role of computational chemistry in analyzing compounds like 5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol cannot be overstated. Molecular modeling techniques allow researchers to predict how this molecule might interact with biological targets at an atomic level. This information is crucial for designing experiments aimed at validating biological activity and optimizing drug-like properties. By leveraging computational tools alongside experimental data, scientists can accelerate the drug discovery process significantly.
The pharmaceutical industry continues to invest in innovative approaches to address unmet medical needs. Compounds such as 5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol represent promising leads that could eventually lead to new treatments for complex diseases. As research progresses, collaborations between academic institutions and pharmaceutical companies will be essential in translating laboratory findings into clinical applications.
Environmental considerations also play a role in modern drug development practices. Sustainable synthetic routes that minimize waste and hazardous byproducts are increasingly preferred. The synthesis of 5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol can be optimized to align with green chemistry principles, ensuring that future production processes are both efficient and environmentally responsible.
In conclusion,5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol (CAS No. 1805331-73-0) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration as a building block or lead compound in drug discovery efforts aimed at developing novel therapeutics across multiple disease areas.
1805331-73-0 (5-Amino-2-(difluoromethyl)-3-hydroxypyridine-6-methanol) Related Products
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)




